molecular formula C7H6O3 B14869512 4-ethynyldihydro-2H-pyran-2,6(3H)-dione

4-ethynyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B14869512
M. Wt: 138.12 g/mol
InChI Key: BKHPMLYGBDDWMQ-UHFFFAOYSA-N
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Description

4-ethynyldihydro-2H-pyran-2,6(3H)-dione is an organic compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of an ethynyl group and two keto groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-ethynyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 4-ethynyldihydro-2H-pyran-2,6(3H)-dione exerts its effects depends on its interaction with molecular targets. The ethynyl and keto groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-pyran-2,6-dione: Lacks the ethynyl group, leading to different chemical properties.

    4-ethynyl-2H-pyran-2-one: Contains a similar ethynyl group but differs in the position and number of keto groups.

Properties

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

4-ethynyloxane-2,6-dione

InChI

InChI=1S/C7H6O3/c1-2-5-3-6(8)10-7(9)4-5/h1,5H,3-4H2

InChI Key

BKHPMLYGBDDWMQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(=O)OC(=O)C1

Origin of Product

United States

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